Cas no 85-78-9 (2-(2-phenylquinoline-4-amido)benzoic acid)
2-(2-phenylquinoline-4-amido)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-[[(2-phenyl-4-quinolinyl)carbonyl]amino]-
- 2-[(2-PHENYL-QUINOLINE-4-CARBONYL)-AMINO]-BENZOIC ACID
- 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid
- 2-(2-phenylquinoline-4-amido)benzoic acid
- SMR000594687
- G36577
- AKOS000121881
- EN300-00100
- SB72138
- DTXSID60367949
- Oprea1_730172
- 2-(2-Phenylquinoline-4-carboxamido)benzoic acid
- CHEMBL1545389
- MLS001179908
- HMS2923B09
- 2-[[(2-Phenyl-4-quinolinyl)carbonyl]amino]benzoic acid
- 2-(2-Phenylquinoline-4-carboxamido)benzoicacid
- Z56824612
- 85-78-9
- CS-0218091
-
- Inchi: 1S/C23H16N2O3/c26-22(25-20-13-7-5-11-17(20)23(27)28)18-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(18)19/h1-14H,(H,25,26)(H,27,28)
- InChI Key: FONQZIKOBUCOIK-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)NC1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 368.11609238g/mol
- Monoisotopic Mass: 368.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 560
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 79.3Ų
2-(2-phenylquinoline-4-amido)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229790-1g |
2-(2-Phenylquinoline-4-carboxamido)benzoic acid |
85-78-9 | 97% | 1g |
$340 | 2022-08-31 | |
| Enamine | EN300-00100-0.05g |
2-(2-phenylquinoline-4-amido)benzoic acid |
85-78-9 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-00100-0.1g |
2-(2-phenylquinoline-4-amido)benzoic acid |
85-78-9 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-00100-0.25g |
2-(2-phenylquinoline-4-amido)benzoic acid |
85-78-9 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-00100-0.5g |
2-(2-phenylquinoline-4-amido)benzoic acid |
85-78-9 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-00100-1.0g |
2-(2-phenylquinoline-4-amido)benzoic acid |
85-78-9 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-00100-2.5g |
2-(2-phenylquinoline-4-amido)benzoic acid |
85-78-9 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-00100-5.0g |
2-(2-phenylquinoline-4-amido)benzoic acid |
85-78-9 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-00100-10.0g |
2-(2-phenylquinoline-4-amido)benzoic acid |
85-78-9 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288761-50mg |
2-[[(2-Phenyl-4-quinolinyl)carbonyl]amino]benzoic acid |
85-78-9 | 98% | 50mg |
¥1497.00 | 2024-07-28 |
2-(2-phenylquinoline-4-amido)benzoic acid Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-(2-phenylquinoline-4-amido)benzoic acid
Introduction to 2-(2-phenylquinoline-4-amido)benzoic Acid (CAS No: 85-78-9)
2-(2-phenylquinoline-4-amido)benzoic acid, also known by its CAS number 85-78-9, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a benzoic acid group attached to a quinoline derivative, which imparts it with distinct chemical and biological characteristics.
The structure of 2-(2-phenylquinoline-4-amido)benzoic acid is characterized by a quinoline ring system, which is a bicyclic structure comprising a benzene ring fused with a pyridine ring. The presence of the phenyl group at position 2 of the quinoline ring adds to the compound's aromaticity and stability. The amide linkage connecting the quinoline moiety to the benzoic acid group further enhances its reactivity and functional versatility.
Recent studies have highlighted the potential of 2-(2-phenylquinoline-4-amido)benzoic acid in drug discovery and material science. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of anti-cancer agents. The compound's ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic applications.
In terms of synthesis, 2-(2-phenylquinoline-4-amido)benzoic acid can be prepared through various routes, including condensation reactions and coupling reactions. These methods leverage the reactivity of the amide group and the aromaticity of the quinoline ring to achieve high yields and purity. The synthesis process is optimized to ensure scalability, making it suitable for both laboratory-scale production and potential industrial applications.
The physical properties of 2-(2-phenylquinoline-4-amido)benzoic acid include a melting point of approximately 310°C and a solubility profile that allows it to dissolve in polar solvents such as water and ethanol. These properties are advantageous for its use in solution-based chemical reactions and formulations.
From an environmental perspective, 2-(2-phenylquinoline-4-amido)benzoic acid exhibits biodegradability under specific conditions, which aligns with sustainable chemistry principles. Its environmental impact is minimal when handled according to standard safety protocols, ensuring its safe use in research and industrial settings.
In conclusion, 2-(2-phenylquinoline-4-amido)benzoic acid (CAS No: 85-78)-9 is a versatile compound with promising applications across multiple disciplines. Its unique structure, reactivity, and physical properties make it a valuable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.
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